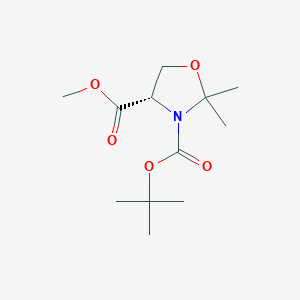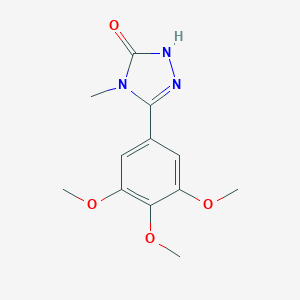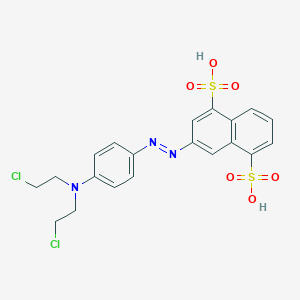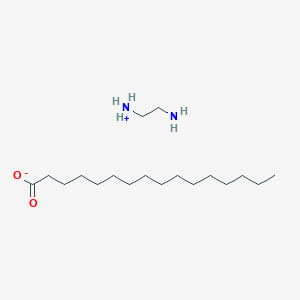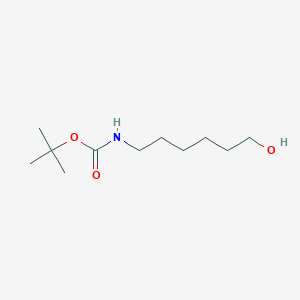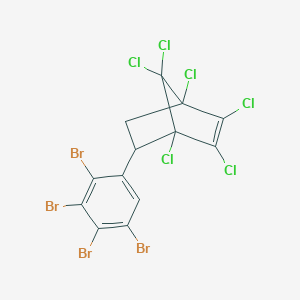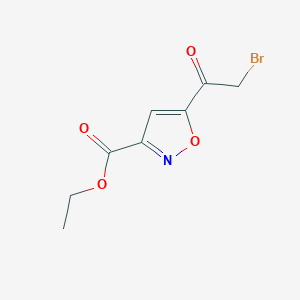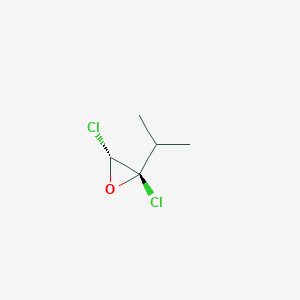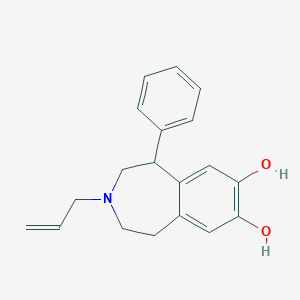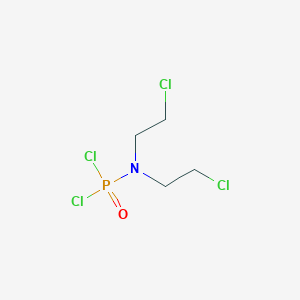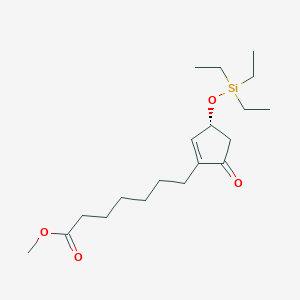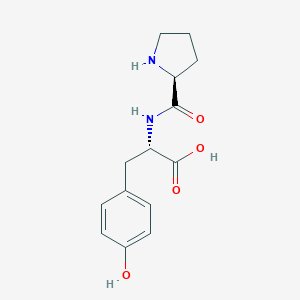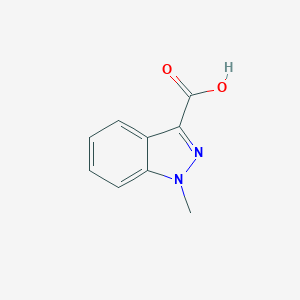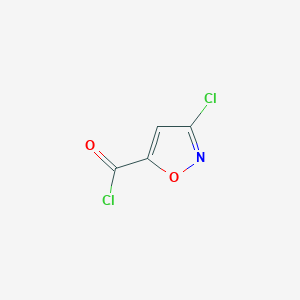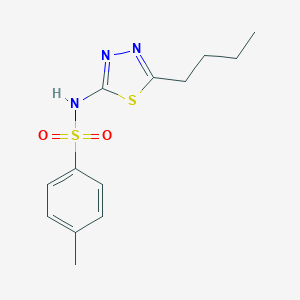
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It may also act by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
生化和生理效应
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One direction is to study its potential use in the treatment of cancer. It has been shown to have anticancer activity in vitro, and further studies are needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand its mechanism of action and to improve its bioavailability.
合成方法
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-Butyl-1,3,4-thiadiazole-2-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a white solid with a high yield.
科学研究应用
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
19918-49-1 |
|---|---|
产品名称 |
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
分子式 |
C13H17N3O2S2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-4-5-12-14-15-13(19-12)16-20(17,18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChI 键 |
OFWASDFJBMOHBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
同义词 |
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



